

Discovery of HIV-1 Protease-IN-11 (Compound 34a)

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Compound of Interest		
Compound Name:	HIV-1 protease-IN-11	
Cat. No.:	B15137707	Get Quote

HIV-1 protease-IN-11 is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. The discovery of this compound, also referred to as compound 34a, was detailed in a 2023 study published in the European Journal of Medicinal Chemistry by Huiyu Zhou and colleagues. The research focused on designing and synthesizing novel HIV-1 protease inhibitors that incorporate pyrrolidine-derived P2 ligands to effectively combat drug-resistant variants of the virus.

The study identified compound 34b as a particularly potent inhibitor, exhibiting an IC50 value of 0.32 nM against the wild-type HIV-1 protease. Compound 34a (**HIV-1 protease-IN-11**) also demonstrated significant inhibitory activity with an IC50 of 0.41 nM. These compounds were found to be effective against both wild-type and drug-resistant HIV-1 strains in cellular assays.

Quantitative Data

The enzymatic inhibitory activities and antiviral activities of **HIV-1 protease-IN-11** (34a), its close analog (34b), and the reference drug Darunavir (DRV) are summarized below.

Table 1: Enzymatic Inhibitory Activity against Wild-Type HIV-1 Protease



Compound	IC50 (nM)
34a (HIV-1 protease-IN-11)	0.41 ± 0.03
34b	0.32 ± 0.04
Darunavir (DRV)	0.28 ± 0.02

Table 2: Antiviral Activity in MT-2 Cells

Compound	Wild-Type HIV-1 (EC50, µM)	Drug- Resistant HIV-1 Strain (EC50, µM)	Cytotoxicity (CC50, μM)	Selectivity Index (SI) for WT	Selectivity Index (SI) for DR
34a (HIV-1 protease-IN- 11)	1.83 ± 0.11	3.14 ± 0.25	> 50	> 27.3	> 15.9
34b	1.52 ± 0.09	2.87 ± 0.16	> 50	> 32.9	> 17.4
Darunavir (DRV)	0.003 ± 0.0002	0.021 ± 0.001	> 1	> 333	> 47.6

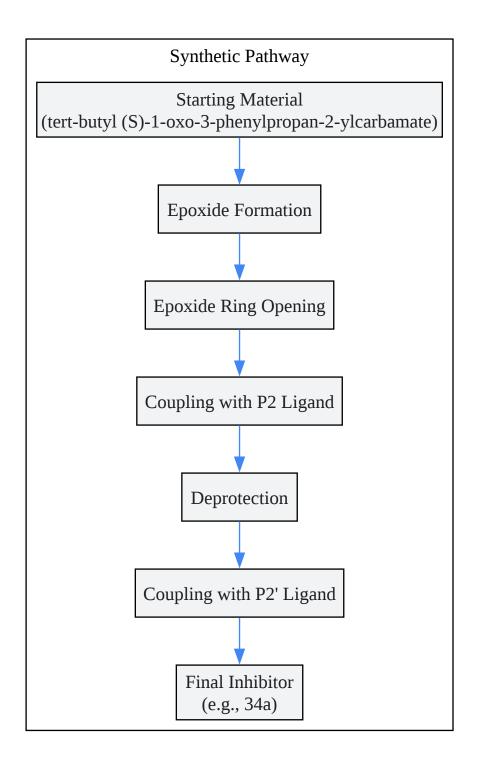
Experimental Protocols

The following are detailed methodologies for the synthesis of the core chemical structure and the biological assays used to evaluate the inhibitors.

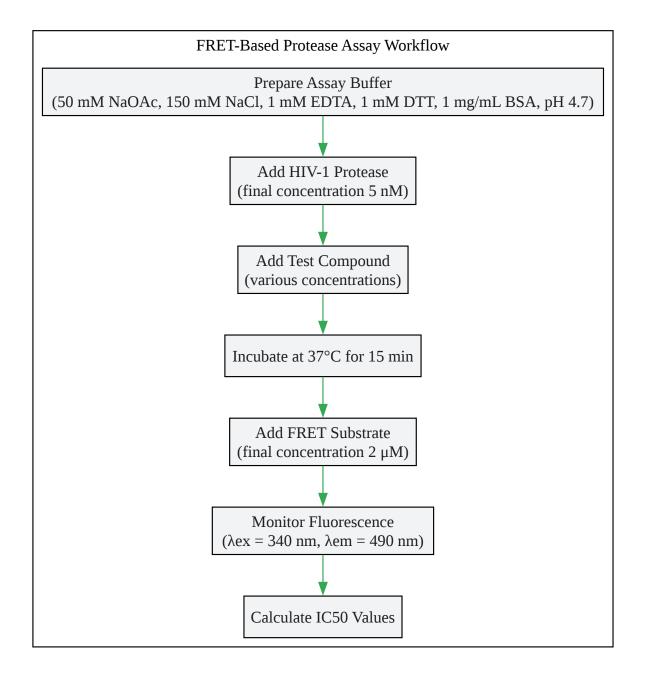
General Synthetic Workflow

The synthesis of the target inhibitors involved a multi-step process starting from commercially available materials. The general workflow is depicted in the diagram below.

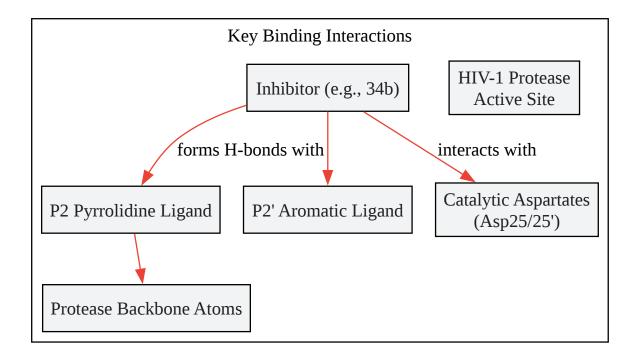












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